4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of functional groups such as cyano, methoxy, and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Methoxylation: The methoxy group can be introduced at the 4-position through a nucleophilic substitution reaction using methanol and a suitable base.
Cyano Group Introduction: The cyano group can be introduced through a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.
Amidation: The final step involves the formation of the benzamide moiety by reacting the cyano-substituted benzothiazole with 4-aminobenzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Methanol, sodium methoxide (NaOMe).
Major Products Formed
Reduction of Nitro Group: 4-amino-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide.
Reduction of Cyano Group: 4-cyano-N-(4-methoxy-6-amino-1,3-benzothiazol-2-yl)benzamide.
Substitution of Methoxy Group: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like cyano, methoxy, and nitro allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the nitro group, which may affect its biological activity.
4-cyano-N-(4-nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group, which may influence its solubility and reactivity.
4-cyano-N-(4-methoxy-6-chloro-1,3-benzothiazol-2-yl)benzamide: Contains a chloro group instead of a nitro group, which may alter its chemical properties.
Uniqueness
The unique combination of cyano, methoxy, and nitro groups in 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide provides it with distinct chemical and biological properties. These functional groups contribute to its versatility in chemical reactions and its potential as a therapeutic agent.
Properties
IUPAC Name |
4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4S/c1-24-12-6-11(20(22)23)7-13-14(12)18-16(25-13)19-15(21)10-4-2-9(8-17)3-5-10/h2-7H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHUUOEYXGPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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